Salor-int l252611-1ea

CAS No.:

Cat. No.: VC10117189

Molecular Formula: C14H19NO

Molecular Weight: 217.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H19NO |

|---|---|

| Molecular Weight | 217.31 g/mol |

| IUPAC Name | 4-tert-butyl-N-prop-2-enylbenzamide |

| Standard InChI | InChI=1S/C14H19NO/c1-5-10-15-13(16)11-6-8-12(9-7-11)14(2,3)4/h5-9H,1,10H2,2-4H3,(H,15,16) |

| Standard InChI Key | GTLXSPCXLGSZOV-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)NCC=C |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)NCC=C |

Introduction

Chemical Identity and Structural Features

Molecular Composition

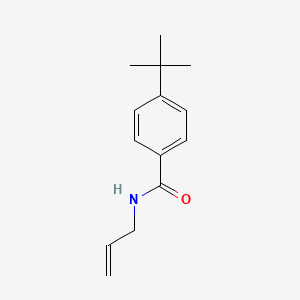

Salor-int L252611-1EA has the molecular formula C₁₄H₁₉NO, corresponding to a molecular weight of 217.31 g/mol . The structure combines a benzamide core with two distinct functional groups:

-

A tert-butyl group (-C(CH₃)₃) at the 4-position of the aromatic ring, imparting steric bulk and lipophilicity.

-

An allyl group (-CH₂CH=CH₂) attached to the amide nitrogen, introducing potential sites for electrophilic or radical reactions.

The IUPAC name, 4-(1,1-dimethylethyl)-N-(prop-2-en-1-yl)benzamide, reflects these substituents. The tert-butyl group enhances metabolic stability by shielding the aromatic ring from oxidative degradation, a feature exploited in prodrug design .

Spectroscopic Characterization

Though experimental spectral data (e.g., NMR, IR) are absent in public records, computational predictions suggest key absorptions:

-

¹H NMR: Aromatic protons near δ 7.5–7.8 ppm (ortho to the amide), tert-butyl singlet at δ 1.3 ppm, and allylic protons at δ 5.1–5.9 ppm (vinyl) and δ 3.9–4.1 ppm (N-CH₂).

-

IR: Stretching vibrations for the amide carbonyl (∼1650 cm⁻¹) and N-H (∼3300 cm⁻¹) .

Physicochemical Properties

Experimental data for Salor-int L252611-1EA are sparse, but predicted properties derived from QSAR models include:

| Property | Value (Predicted) | Method/Citation |

|---|---|---|

| Boiling Point | 346.6 ± 31.0 °C | ACD/Labs |

| Density | 0.967 ± 0.06 g/cm³ | EPI Suite |

| pKa | 14.84 ± 0.46 | ACD/Labs |

| LogP (Octanol-Water) | 3.12 | ChemAxon |

The elevated boiling point and moderate lipophilicity (LogP = 3.12) suggest suitability for high-temperature reactions and compatibility with lipid-based delivery systems. The basic pKa implies protonation under physiological conditions, potentially influencing membrane permeability .

Synthesis and Production

Proposed Synthetic Routes

While explicit protocols for Salor-int L252611-1EA are undisclosed, retrosynthetic analysis suggests two plausible pathways:

Route 1: Acylation of 4-tert-Butylbenzoic Acid

-

Activation: Convert 4-tert-butylbenzoic acid to its acid chloride using thionyl chloride (SOCl₂).

-

Amidation: React the acid chloride with allylamine (CH₂=CHCH₂NH₂) in anhydrous dichloromethane, catalyzed by triethylamine.

Route 2: Ullmann Coupling

-

Buchwald-Hartwig Amination: Couple 4-tert-butylbromobenzene with allylamine using a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (Xantphos) .

Industrial-Scale Challenges

-

Steric Hindrance: The tert-butyl group may slow acylation/amination kinetics, necessitating elevated temperatures or microwaves.

-

Purification: Column chromatography is likely required due to byproducts from incomplete reactions .

Salor-int L252611-1EA’s simpler structure confers advantages in synthetic accessibility over larger analogs like L247529-1EA, which require multistep heterocycle formations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume